![molecular formula C20H18F6N2O5S B2885366 N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide CAS No. 690249-68-4](/img/structure/B2885366.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a phenyl ring with trifluoromethyl groups, a methoxy group, a morpholine ring, and a sulfonylbenzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including amide bond formation .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the phenyl ring with trifluoromethyl groups could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of trifluoromethyl groups could increase its lipophilicity .Applications De Recherche Scientifique
Antimicrobial Agent Development
The trifluoromethyl groups in F1743-0049 contribute to its potential as an antimicrobial agent. Research indicates that derivatives of this compound can be potent growth inhibitors of drug-resistant bacteria, such as MRSA . These compounds can be synthesized to target specific bacterial strains, offering a pathway to novel antibiotics.
Organic Synthesis and Catalysis
F1743-0049 serves as a motif for catalyst development in organic chemistry. Its ability to activate substrates and stabilize developing charges in transition states makes it a valuable asset in promoting organic transformations . This compound is particularly significant in the development of H-bond organocatalysts, which are crucial for various synthetic processes.
Drug-Resistant Bacteria Treatment
Compounds containing the F1743-0049 structure have shown effectiveness against biofilms of S. aureus, including those resistant to methicillin . This application is critical in addressing the growing concern of antibiotic resistance in healthcare settings.
Enantioselective Synthesis
The structural features of F1743-0049 make it suitable for use in enantioselective synthesis, which is essential for creating chiral molecules with specific configurations . These molecules are important in pharmaceuticals, where the orientation of a molecule can affect its biological activity.
Cinchona Alkaloid Derivatives
F1743-0049 is used to synthesize cinchona alkaloid derivatives, which are known for their medicinal properties, including anti-malarial effects . These derivatives can be applied in the synthesis of other therapeutic agents, leveraging the bioactivity of cinchona alkaloids.
Material Science
The compound’s unique properties may be explored in material science for the development of new materials with specific electronic or photonic characteristics. The electron-withdrawing trifluoromethyl groups could influence the material’s reactivity and stability, making it a candidate for advanced material design .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F6N2O5S/c1-32-17-3-2-15(34(30,31)28-4-6-33-7-5-28)11-16(17)18(29)27-14-9-12(19(21,22)23)8-13(10-14)20(24,25)26/h2-3,8-11H,4-7H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYPMLWLELOWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F6N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

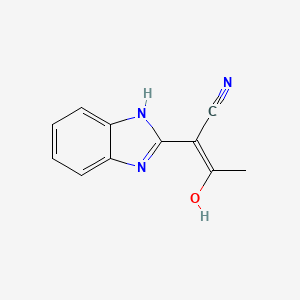
![N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885284.png)
![5-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2885285.png)
![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2885287.png)
![N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2885288.png)
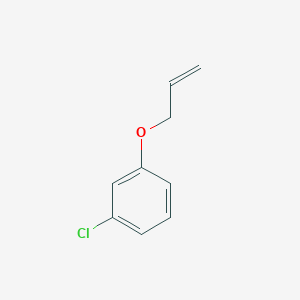
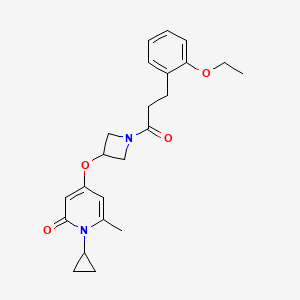
![2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2885295.png)
![2-Chloro-N-[2-(propylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2885297.png)
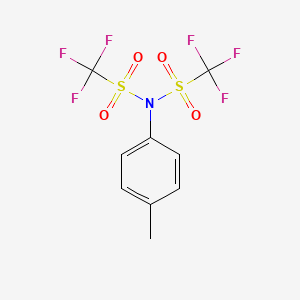

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2885304.png)
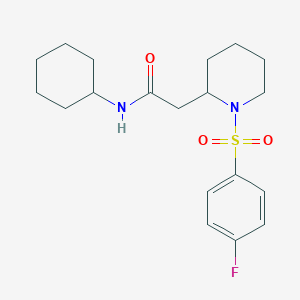
![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)